3-Boc-amino-3-(3-bromophenyl)oxetane
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Overview
Description
“3-Boc-amino-3-(3-bromophenyl)oxetane” is a synthetic compound with a molecular weight of 328.21 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 3-(4-bromophenyl)-3-oxetanylcarbamate . The InChI code is 1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
A study described the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. These compounds were obtained through a process that involves catalyzed reactions and subsequent functionalization, showcasing the versatility of oxetane derivatives in the synthesis of complex molecules (Gudelis et al., 2023).
Another research focused on the synthesis of 3-Difluoroaminomethyl-3-methyl oxetane (DFAMO), characterized by NMR, FTIR, and element analysis. DFAMO was synthesized with high purity and yield, indicating its potential as an energetic binder in solid propellants and explosives, demonstrating the practical applications of oxetane derivatives in material science (Li et al., 2014).
Medicinal Chemistry Applications
Research on the synthesis of boron-dipyrromethene (BODIPY) derivatives from 3-bromo BODIPY via azide and subsequent reactions revealed the potential of these compounds in sensing applications. The study highlights the functionalization of oxetane derivatives for the development of sensors and probes in biomedical research (Ganapathi et al., 2014).
A novel approach to the synthesis of 3-amino-3-aryl-2-oxindoles was reported, utilizing Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines. This methodology opens new avenues for the creation of biologically active compounds, showcasing the importance of oxetane derivatives in the development of new drugs (Marques & Burke, 2016).
Material Science and Polymer Applications
- The synthesis of energetic oxetanes based on LLM-116, an explosive, was improved to produce compounds with high detonation velocities and pressures. This research underscores the significance of oxetane derivatives in creating advanced materials with improved performance and safety features (Born et al., 2022).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
tert-butyl N-[3-(3-bromophenyl)oxetan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-5-4-6-11(15)7-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXUXJMWRHVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147337 |
Source
|
Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-amino-3-(3-bromophenyl)oxetane | |
CAS RN |
1416323-32-4 |
Source
|
Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(3-bromophenyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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